Cas no 954608-69-6 (3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea)

3-{3-(4-Chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea is a synthetic organic compound featuring a urea core substituted with an oxazolidinone moiety and aromatic groups. The presence of the 4-chlorophenyl and 4-ethoxyphenyl substituents enhances its structural specificity, making it a candidate for applications in medicinal chemistry and agrochemical research. The oxazolidinone scaffold is known for its bioactivity, particularly in antimicrobial and enzyme inhibition contexts. This compound’s well-defined molecular architecture allows for precise interactions with biological targets, suggesting potential utility in drug discovery or as an intermediate in specialized syntheses. Its stability and functional group diversity support further derivatization for structure-activity studies.
3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea structure
954608-69-6 structure
商品名:3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea
CAS番号:954608-69-6
MF:C19H20ClN3O4
メガワット:389.832803726196
CID:6437511

3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea 化学的及び物理的性質

名前と識別子

    • 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea
    • 1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea
    • インチ: 1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24)
    • InChIKey: DPSSVYSMVGLIIZ-UHFFFAOYSA-N
    • ほほえんだ: N(CC1OC(=O)N(C2=CC=C(Cl)C=C2)C1)C(NC1=CC=C(OCC)C=C1)=O

3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2375-0176-5μmol
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2375-0176-20μmol
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2375-0176-2mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2375-0176-15mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2375-0176-30mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2375-0176-40mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2375-0176-10mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2375-0176-4mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2375-0176-20mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2375-0176-25mg
3-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(4-ethoxyphenyl)urea
954608-69-6 90%+
25mg
$109.0 2023-05-16

3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea 関連文献

3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)ureaに関する追加情報

Introduction to 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea (CAS No. 954608-69-6)

3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea, also known by its CAS number 954608-69-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of ureas and features a unique structural framework that includes a chlorophenyl group, an oxazolidinone ring, and an ethoxyphenyl moiety. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further research and development.

The synthesis of 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea typically involves multi-step reactions, including the formation of the oxazolidinone ring and the subsequent coupling with the urea moiety. The chlorophenyl and ethoxyphenyl substituents are introduced through selective functional group manipulations to achieve the desired molecular architecture. The detailed synthetic route is crucial for optimizing yield and purity, which are essential for both research and potential pharmaceutical applications.

Recent studies have highlighted the potential of 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea in various therapeutic areas. One of the most promising applications is in the treatment of bacterial infections, particularly those caused by drug-resistant strains. The oxazolidinone ring is known for its antibacterial properties, and the presence of the chlorophenyl and ethoxyphenyl groups may enhance its efficacy against a broader spectrum of pathogens. In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a potential lead compound for developing new antibiotics.

Beyond its antibacterial properties, 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. These findings open up new avenues for its use in treating inflammatory conditions.

The pharmacokinetic properties of 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, it exhibits low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

In the context of drug discovery and development, the structural diversity of 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea provides opportunities for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations can be employed to explore its interactions with target proteins and to identify key binding sites. This information can guide the rational design of more potent and selective analogs with improved therapeutic profiles.

Clinical trials are an essential step in translating laboratory findings into practical treatments. While 3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ehtoxypheny)urea is still in the preclinical stage, early results are encouraging. Researchers are currently focusing on optimizing dosing regimens and assessing safety profiles in animal models before advancing to human trials. The ultimate goal is to develop a safe and effective medication that can address unmet medical needs.

In conclusion, 3-{3-(4-chlorophenyl)-2-oxyo-l, 3-oaxzlidin-l 5-yilmelthl}-l -( 4-ehtoyphnlylur)a (CAS No. 954608 - 69 - 6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as antibacterial therapy and anti-inflammatory treatment. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties, this compound holds significant promise for contributing to advancements in medicinal chemistry.

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